Product packaging for 4-nitro-N-propylaniline(Cat. No.:)

4-nitro-N-propylaniline

Cat. No.: B12000980
M. Wt: 180.20 g/mol
InChI Key: MROWFEAYAXMMRD-UHFFFAOYSA-N
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Description

4-Nitro-N-propylaniline is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . Its chemical structure consists of an aniline ring substituted with a nitro group at the para position and an N-propyl chain attached to the amino nitrogen . This structure classifies it as a derivative of 4-nitroaniline, a well-known intermediate in chemical synthesis . As a para-substituted nitroaniline derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The nitro group is a key functional handle for further chemical transformations, such as reduction to an aniline, facilitating the development of more complex molecules . Researchers may employ this compound in the synthesis of azo dyes, pigments, and other functional materials where the propyl group can modify solubility and steric properties . It may also be investigated as a precursor or intermediate in the development of pharmaceuticals and agrochemicals, given the prevalence of aniline and nitroaromatic motifs in active compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B12000980 4-nitro-N-propylaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROWFEAYAXMMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Nitro N Propylaniline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis relies on two main strategies: the sequential addition of the nitro and propyl groups to an aniline (B41778) or benzene (B151609) precursor, or the direct displacement of a leaving group on a nitrobenzene (B124822) ring by propylamine (B44156).

This strategy can be executed in two different orders: N-propylation followed by nitration, or nitration followed by N-propylation. The choice of sequence significantly impacts the reaction's feasibility and outcome due to the powerful directing effects of the amino and nitro functional groups.

One common pathway involves the initial nitration of an aniline derivative, followed by the alkylation of the nitrogen atom. The most direct precursor is 4-nitroaniline (B120555). In this sequence, 4-nitroaniline is reacted with a propylating agent, such as propyl bromide or propyl chloride, to introduce the propyl group onto the amino nitrogen.

A second approach within this sequence begins with N-propylaniline, which is then nitrated. This involves the electrophilic aromatic substitution of N-propylaniline using a standard nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction must be carefully controlled to achieve the desired product.

To manage the high reactivity of the amino group and improve the yield of the para-isomer, a protection strategy is often employed. The amino group of aniline can first be acylated (for example, with acetic anhydride (B1165640) to form acetanilide). The resulting acetyl group moderates the activating effect and sterically hinders the ortho positions, favoring nitration at the para position. The nitro-acylated compound is then hydrolyzed (deprotected) to yield 4-nitroaniline, which can subsequently be N-propylated as described above.

Substituent effects are paramount in determining the position of nitration on the aromatic ring. The outcome of the synthesis is dictated by the electronic properties of the groups already present.

Amino/Alkylamino Group (-NH₂/-NHR): The N-propylamino group on N-propylaniline is a powerful activating, ortho-, para-directing group. Its lone pair of electrons on the nitrogen atom can be donated into the aromatic ring, increasing the electron density, particularly at the ortho and para positions, making them more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). However, the high reactivity can lead to side reactions like oxidation or polysubstitution. Furthermore, in the strongly acidic conditions of nitration, the amine is protonated to form an anilinium ion (-NH₂R⁺), which is a deactivating, meta-directing group. This complex interplay requires careful control of reaction conditions, such as low temperatures (0–5°C), to favor para-substitution.

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. kochi-tech.ac.jp This deactivation reduces the ring's reactivity toward electrophiles and directs incoming groups to the meta position. This is why direct nitration of nitrobenzene followed by amination is not a viable route for para-substituted products.

When starting with N-propylaniline, the strong ortho-, para-directing influence of the N-propylamino group leads to a mixture of 2-nitro-N-propylaniline and 4-nitro-N-propylaniline. Separating these isomers can be challenging, which is why the pathway starting from 4-nitroaniline is often preferred for its superior regioselectivity.

The N-propylation of 4-nitroaniline is a nucleophilic substitution reaction where the amino group attacks the electrophilic carbon of a propyl halide. The efficiency of this reaction is highly dependent on the chosen conditions. Key parameters for optimization include the base, solvent, and propylating agent. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate the aniline nitrogen, increasing its nucleophilicity. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), or acetone (B3395972) under reflux conditions to drive the reaction to completion.

Table 1: Typical Conditions for N-Propylation of 4-Nitroaniline

Parameter Details Source(s)
Substrate 4-Nitroaniline
Propylating Agent Propyl bromide or Propyl chloride
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH)
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone

| Temperature | Reflux, moderate temperatures (e.g., 60–80°C) | |

An alternative industrial approach involves the vapor-phase alkylation of aniline with 1-propanol (B7761284) over a catalyst, such as Cu/SiO₂, to produce N-propylaniline, which would then be nitrated. researchgate.net

An alternative and highly effective strategy for synthesizing this compound is through nucleophilic aromatic substitution (SNAr).

This pathway involves the reaction of an aryl halide, which has a nitro group positioned ortho or para to a good leaving group (e.g., F, Cl), with a nucleophile. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable starting material is 1-chloro-4-nitrobenzene (B41953) or the more reactive 1-fluoro-4-nitrobenzene.

The reaction mechanism proceeds via a two-step addition-elimination process. youtube.com

Addition: The nucleophile, propylamine, attacks the carbon atom bearing the leaving group. This is possible because the strongly electron-withdrawing nitro group delocalizes the electron density of the ring, making this carbon electrophilic. kochi-tech.ac.jp This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is stabilized by resonance, particularly by the para-nitro group. libretexts.orglibretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride ion), resulting in the final product, this compound. libretexts.org

The presence of the nitro group para to the leaving group is crucial; it activates the ring towards nucleophilic attack and stabilizes the reaction intermediate, making the reaction feasible under relatively mild conditions. masterorganicchemistry.comlibretexts.org

Table 2: Nucleophilic Aromatic Substitution for this compound Synthesis

Parameter Details Source(s)
Substrate 1-Chloro-4-nitrobenzene or 1-Fluoro-4-nitrobenzene libretexts.orgnih.gov
Nucleophile Propylamine nih.gov
Reaction Type Nucleophilic Aromatic Substitution (SNAr) libretexts.orgmasterorganicchemistry.com
Key Intermediate Meisenheimer Complex libretexts.orglibretexts.org

| Product | this compound | |

Amination of Nitro-Substituted Benzene Derivatives

Mechanistic Investigations of Amine Reactivity in SNAr Reactions

The reactivity in SNAr reactions is profoundly influenced by the nature of the nucleophile and the solvent. uchile.cl Kinetic studies on the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine across various solvents have shown that the reaction rate and even the mechanism can be drastically affected by the reaction medium. uchile.cl For instance, the reaction with propylamine is significantly favored in solvents that are capable of accepting hydrogen bonds. uchile.cl The rate constant for the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine is 2.5 times faster in N,N-dimethylformamide (N,N-DMF) than in acetonitrile (MeCN), 20 times faster than in ethanol, and 98 times faster than in water. uchile.cl This highlights the critical role of solvent choice in optimizing reaction outcomes. uchile.cl

Recent studies have also indicated that not all SNAr reactions follow the classical two-step pathway. A growing number of these reactions are now understood to proceed through a concerted (cSNAr) mechanism, and some exist on a mechanistic continuum between stepwise and concerted. rsc.orgresearchgate.net This is particularly true for reactions involving azole nucleophiles with moderately electron-deficient aryl fluorides, which can proceed via a borderline mechanism subject to general base catalysis. rsc.org

Ring Transformation Reactions

Ring transformation represents a powerful strategy for constructing polysubstituted compounds that are otherwise difficult to access. chim.itkochi-tech.ac.jp This "Scrap & Build" approach involves reacting a substrate with a reagent, where a part of the substrate's structure is transferred to the reagent to form a new ring system. mdpi.com

A notable application of this strategy is the Three-Component Ring Transformation (TCRT), which can be used to synthesize various 2,6-disubstituted 4-nitroanilines. kochi-tech.ac.jp This method is particularly valuable as it often avoids the harsh nitration conditions typically required for preparing such compounds, which often necessitate protection and deprotection steps. encyclopedia.pub The TCRT of 1-methyl-3,5-dinitro-2-pyridone with aliphatic ketones in the presence of ammonium (B1175870) acetate (B1210297) as a nitrogen source yields these valuable nitroaniline structures. kochi-tech.ac.jpresearchgate.net This process provides a metal-free, user-friendly, and efficient route to a library of nitroaniline derivatives. encyclopedia.pubresearchgate.netkochi-tech.ac.jp

In this transformation, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate due to its high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group. mdpi.comnih.gov It effectively functions as a synthetic equivalent of the unstable nitromalonaldehyde. chim.itkochi-tech.ac.jp

The reaction is initiated by the formation of an enamine from an aliphatic ketone and the nitrogen source. kochi-tech.ac.jp When aliphatic ketones with two α-hydrogens are used, the enamine intermediate can attack the pyridone ring in two possible ways. kochi-tech.ac.jp One pathway leads to nitropyridines, while the other, involving the β-carbon of the enamine attacking the 6-position of the pyridone ring, results in the formation of 2,6-disubstituted 4-nitroanilines. kochi-tech.ac.jp

The nitrogen source plays a pivotal role in the TCRT, serving as both a nitrogen provider and an activator for the ketone. kochi-tech.ac.jp While ammonium acetate is commonly used, substituting it allows for the tailored synthesis of specific derivatives. researchgate.net A key innovation is the use of a primary amine, such as propylamine, in combination with acetic acid. kochi-tech.ac.jpresearchgate.net This modification facilitates the synthesis of N,N,2,6-tetrasubstituted 4-nitroanilines, allowing for easy modification of both the benzene ring and the amino group simply by changing the ketone and the amine. kochi-tech.ac.jp For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with 3-pentanone (B124093) and propylamine in the presence of acetic acid produces 2,6-dimethyl-4-nitro-N-propylaniline in excellent yield. kochi-tech.ac.jp

Table 1: Synthesis of Substituted 4-Nitroanilines via TCRT kochi-tech.ac.jpresearchgate.net
KetoneAmineProductYield
3-PentanonePropylamine2,6-Dimethyl-4-nitro-N-propylaniline99%
3-PentanonePyrrolidine1-(2,6-Dimethyl-4-nitrophenyl)pyrrolidine98%
3-PentanoneDiethylamineN,N-Diethyl-2,6-dimethyl-4-nitroaniline99%
CyclohexanonePropylamine4-Nitro-N-propyl-5,6,7,8-tetrahydroacridin-2-amine98%

Catalytic Synthesis Strategies

Transition-metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for forming key chemical bonds.

Transition Metal-Catalyzed C-N Bond Formation for Anilines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, essential for synthesizing pharmaceuticals, agrochemicals, and materials. tcichemicals.comrsc.org Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. tcichemicals.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, is a prominent and widely used method for synthesizing anilines and their derivatives. tcichemicals.com This reaction is broadly applicable for creating aryl amines and nitrogen-containing heterocycles. tcichemicals.com

More recent strategies focus on the direct reductive cross-coupling of nitroarenes, which are readily available feedstocks. rsc.org This approach is highly atom-economical as it avoids the pre-reduction of the nitro group to an amine and subsequent protection/deprotection steps. rsc.org Various catalytic systems employing metals such as ruthenium, iron, manganese, and copper have been developed for the reductive coupling of nitroaromatics with compounds like olefins or ketones to produce N-alkylanilines. rsc.org For instance, a ruthenium-catalyzed reductive amination of ketones with nitroarenes using hydrogen gas as the reductant proceeds by first reducing the nitroarene to an amine, which then condenses with the ketone to form an imine that is subsequently hydrogenated. rsc.org Other innovative methods include nickel hydride (NiH)-catalyzed hydroamination of alkenes and alkynes, which has emerged as a key strategy for synthesizing amine derivatives. rsc.org

Role of Catalysts in Reaction Selectivity and Efficiency

A common method involves the reaction of 4-nitroaniline with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base catalyst in a polar aprotic solvent. Bases such as potassium carbonate (K₂CO₃) are frequently employed to deprotonate the amine, increasing its nucleophilicity towards the alkyl halide. The efficiency of this process is often enhanced by conducting the reaction at moderate temperatures in solvents like dimethylformamide (DMF).

More advanced catalytic systems utilizing transition metals have been developed to improve reaction efficiency and selectivity under milder conditions. These methods often employ alcohols as alkylating agents, which are considered greener alternatives to alkyl halides. nih.gov Heterogeneous catalysts, such as those based on cobalt, nickel, ruthenium, and iridium, have shown significant promise. nih.govacs.org For instance, metal-organic framework-derived CoNₓ nanoparticles on N-doped carbon (CoNₓ@NC) have been reported as highly efficient for the selective N-alkylation of anilines with alcohols. These catalysts operate via a hydrogen borrowing methodology, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the secondary amine. nih.gov The Co-N coordination within the catalyst structure is crucial for achieving high conversion and selectivity. nih.gov

Similarly, iridium and ruthenium complexes are effective for the N-alkylation of anilines with alcohols. acs.org Studies on various substituted anilines demonstrate that the electronic nature of the substituents on the aniline ring can influence reaction yields. While direct data for 4-nitroaniline in some studies is limited, the principles apply. The strong electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions or more active catalysts compared to electron-rich anilines.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Nitroanilines and Related Anilines

Catalyst System Alkylating Agent Substrate Key Conditions Yield/Efficiency Selectivity Reference
K₂CO₃ Isopropyl halide 4-nitroaniline DMF, mild heat High Good for mono-alkylation
CoNₓ@NC Alcohols Aniline Toluene, 120-130°C Up to 99% High for secondary amine nih.gov
NHC–Ir(III) Complexes Benzyl Alcohol Aniline tBuOK, 120°C Up to 93% High acs.org
Pt Nanowires (EDA-modified) - Nitroarenes (reduction) - High Conversion Favors N-arylhydroxylamine whiterose.ac.uk
Fe/HCl or Pd/C - N-isopropyl-4-nitrobenzene (reduction) Varies High Reduces nitro to amino

Kinetic Studies of Catalyzed N-Propylation Reactions

Direct kinetic studies specifically for the catalyzed N-propylation of 4-nitroaniline are not extensively documented in publicly available literature. However, the principles of reaction kinetics can be understood from studies on related catalytic processes involving anilines and nitroaromatics. Such studies are fundamental to optimizing reaction conditions, understanding the reaction mechanism, and maximizing the yield of the desired product.

Kinetic analyses of catalytic N-alkylation reactions typically involve monitoring the concentration of reactants and products over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The data obtained allows for the determination of the reaction rate, the order of the reaction with respect to each component (substrate, alkylating agent, catalyst), and the activation energy.

For instance, kinetic studies on the reduction of nitroaromatics, a related field, show that many of these reactions follow pseudo-first-order kinetics when the reducing agent is in large excess. acs.org In the catalytic reduction of 4-nitroaniline using gold nanoparticle catalysts, the reaction rate is monitored by UV-vis spectroscopy, tracking the disappearance of the 4-nitrophenolate (B89219) ion. researchgate.net The rate constant in such systems is found to be dependent on catalyst concentration and temperature.

In the context of N-propylation, a proposed kinetic model would likely show a dependence on the concentrations of 4-nitroaniline, the propylating agent, and the catalyst. For a mechanism involving a transition metal catalyst and an alcohol as the propylating agent (hydrogen borrowing mechanism), the kinetics can be complex, involving several steps:

Oxidation of the alcohol to an aldehyde on the catalyst surface.

Condensation of the aldehyde with 4-nitroaniline to form a Schiff base (imine).

Reduction of the imine to the final product, this compound.

Advanced Synthetic Precursor Strategies

To overcome challenges associated with direct functionalization, such as poor regioselectivity or harsh reaction conditions, advanced strategies involving the use of pre-functionalized building blocks or the derivatization of precursors have been developed.

"Built-in" Methods Utilizing Nitrated Building Blocks

The "built-in" method is a synthetic strategy where a key functional group, in this case, the nitro group, is already incorporated into a building block which contains other functionalities. kochi-tech.ac.jp This approach is particularly valuable when direct nitration of the target molecule is difficult, leads to a mixture of isomers, or is incompatible with other functional groups present in the molecule. kochi-tech.ac.jp

Derivatization of Precursor Molecules for Enhanced Reactivity

Derivatization involves the chemical modification of a precursor molecule to enhance its reactivity or to direct a subsequent reaction towards the desired outcome. This is a powerful strategy for the synthesis of complex molecules like substituted 4-nitro-N-propylanilines.

One application of this strategy is to alter the electronic properties of the starting material. For example, introducing additional substituents onto the aniline ring can modulate the nucleophilicity of the amino group or the reactivity of the aromatic ring itself. The synthesis of 5-fluoro-2-nitro-N-propylaniline is an example where multiple functional groups are present, requiring a carefully planned synthetic sequence where precursors are derivatized in a stepwise manner.

Another approach involves introducing a functional group that facilitates a key bond-forming step. For instance, N-propargylic β-enaminones can serve as derivatized precursors. acs.org These molecules can be treated with 4-nitrobenzenesulfenyl chloride to undergo α-sulfenylation, followed by a nucleophilic cyclization to form complex heterocyclic structures. acs.org While this specific example leads to a different final product, it illustrates the principle of using a precursor with a built-in reactive handle (the propargyl group) to facilitate a specific transformation. By analogy, a precursor to this compound could be derivatized with a protecting group or an activating group to enhance the efficiency and selectivity of the N-propylation step. For example, using a trifluoroacetamide (B147638) group on a related isomer demonstrates how derivatization (acylation) followed by hydrolysis can be used to prepare a specific amine.

Reaction Mechanisms and Kinetic Studies of 4 Nitro N Propylaniline Transformations

Mechanisms of Nitro Group Transformations

The transformation of the nitro group in aromatic compounds like 4-nitro-N-propylaniline is a cornerstone of synthetic organic chemistry, primarily involving reduction to an amino group. This process can proceed through various mechanistic pathways, influenced by the choice of catalyst and reaction conditions.

Reductive Pathways of the Nitro Group

The reduction of aromatic nitro compounds is a well-studied yet complex process involving multiple steps and intermediates. numberanalytics.com The specific pathway and the final products are highly dependent on the reducing agent and the reaction environment.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. wikipedia.org This process typically utilizes hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. vaia.comslideshare.net The mechanism generally involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. Dihydrogen dissociates on the metal particles, and the hydrogen atoms are then transferred to the nitro group. researchgate.net

The process is often described by the Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the catalytic surface before reacting. researchgate.net An alternative pathway, the proton-electron transfer mechanism, suggests that hydrogen acts as an electron donor rather than a direct hydrogen atom donor. chemrxiv.org In this model, H2 oxidation on the metal sites generates protons and electrons, which are then transferred to the nitro group. chemrxiv.org The efficiency of catalytic hydrogenation can be influenced by factors such as the catalyst support, with materials like carbon and metal carbides playing a role in the electronic properties and hydrogen adsorption capabilities of the catalyst. researchgate.net For instance, the use of a Pd/C catalyst at low palladium loading has been shown to be effective for nitro group reductions. organic-chemistry.org

Table 1: Catalysts and Conditions for Nitroarene Reduction

Catalyst System Reducing Agent Key Features Reference
Palladium on Carbon (Pd/C) H2 or Triethylsilane Effective at low Pd loading. organic-chemistry.org
Nickel-Molybdenum Carbide (Ni-MoCx) H2 High activity and selectivity for various substituted nitroaromatics. researchgate.net
Iron-based Catalyst Formic Acid Enables reduction under mild, base-free conditions. organic-chemistry.org
Samarium(0) Metal with Viologen Catalyst Electron Transfer Chemoselective reduction of aromatic nitro groups. organic-chemistry.org

The reduction of nitroaromatic compounds can also proceed via electron transfer mechanisms, particularly when using metal-free catalysts or certain reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. researchgate.net In these processes, the catalyst facilitates the transfer of electrons from a donor (e.g., BH4-) to the nitroaromatic compound, which acts as the electron acceptor. researchgate.net The initial step is often a single-electron transfer to the nitroaromatic compound (ArNO2) to form a nitro anion-radical (ArNO2•−). nih.gov

During the reduction of nitroarenes, hydroxylamines (ArNHOH) are significant intermediates. numberanalytics.comwikipedia.org The reduction process typically proceeds from the nitro group to the nitroso group (-N=O), then to the hydroxylamine (B1172632), and finally to the amine (-NH2). numberanalytics.com The formation of hydroxylamine intermediates has been observed in various reduction systems. rsc.org

Nucleophilic Reactivity of the Amine Moiety

The amine group of this compound possesses nucleophilic character, allowing it to participate in a variety of organic reactions. This reactivity is a fundamental aspect of its chemical profile.

The amine group in aniline (B41778) and its derivatives is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a wide range of electrophiles. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound diminishes the nucleophilicity of the amine compared to unsubstituted aniline. However, it can still act as a nucleophile in various synthetic transformations. kochi-tech.ac.jpmdpi.com

For instance, N-alkylation of similar aniline structures can be achieved under certain conditions. mdpi.com The amine can participate in nucleophilic substitution reactions. The general reactivity of anilines as precursors for amides, imines, and azo compounds highlights their importance as nucleophilic building blocks in organic synthesis. rsc.org

Investigation of Amine Basicity and its Impact on Reaction Kinetics

The basicity of the amine group in this compound is a critical factor influencing its reactivity, particularly in reactions where the nitrogen atom acts as a nucleophile. Basicity is a measure of the availability of the nitrogen's lone pair of electrons to bond with a proton. In this compound, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the para position significantly reduces the electron density on the nitrogen atom. This effect, transmitted through the aromatic ring via resonance and inductive effects, makes the lone pair less available for protonation, thereby decreasing the amine's basicity compared to unsubstituted N-propylaniline or aniline itself. masterorganicchemistry.comlibretexts.org

In reactions such as nucleophilic substitution or addition where the amine attacks an electrophilic center, the rate of reaction is often dependent on the nucleophilicity of the amine. Since nucleophilicity and basicity are closely related, the reduced basicity of this compound translates to lower nucleophilicity. Consequently, it will react more slowly than more basic anilines in these types of transformations. Kinetic studies on reactions of various substituted anilines consistently show that electron-withdrawing groups decrease the reaction rate constants. rsc.orgnih.gov For example, in reactions with electrophiles, the rate coefficient for the formation of the initial intermediate (k₁) is lower for anilines substituted with electron-withdrawing groups like nitro groups. nih.gov

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Selected Amines

CompoundpKa of Conjugate AcidEffect of Substituent
Dimethylamine10.73Alkyl groups are electron-donating, increasing basicity. minia.edu.eg
Aniline4.63Phenyl group is electron-withdrawing (net effect), decreasing basicity.
N-Propylaniline5.02 pku.edu.cnpku.edu.cnN-propyl group is weakly electron-donating, slightly increasing basicity vs. aniline.
4-Nitroaniline (B120555)1.0Para-nitro group is strongly electron-withdrawing, significantly decreasing basicity.
This compound Estimated < 4.0The combined effect of the N-propyl and p-nitro groups results in a base weaker than N-propylaniline but potentially slightly stronger than 4-nitroaniline.
Note: The pKa for this compound is an estimate based on substituent effects.

Electrophilic Aromatic Substitution on the Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the directing effects of the two existing substituents: the N-propylamino group (-NHCH₂CH₂CH₃) and the nitro group (-NO₂).

Influence of Nitro and Propyl Substituents on Ring Activation/Deactivation

The two substituents on the benzene (B151609) ring exert opposing effects on the ring's reactivity towards electrophiles. vanderbilt.edu

N-Propylamino Group (-NH-propyl): This group is a powerful activating substituent. cognitoedu.org The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, which significantly increases the electron density of the ring, particularly at the ortho and para positions. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org The propyl group attached to the nitrogen also contributes a small activating effect through induction. libretexts.org

Nitro Group (-NO₂): This group is one of the strongest deactivating substituents. libretexts.orguomustansiriyah.edu.iq Through both a strong resonance effect (withdrawing π-electrons from the ring) and an inductive effect (pulling sigma-electron density due to the high electronegativity of nitrogen and oxygen), the nitro group substantially decreases the electron density of the aromatic ring. libretexts.orguomustansiriyah.edu.iq This makes the ring much less nucleophilic and therefore significantly less reactive towards electrophilic attack than benzene. libretexts.orguomustansiriyah.edu.iq

Regioselectivity in Further Substitution Reactions

Regioselectivity refers to the position at which the new substituent will attach to the aromatic ring. In disubstituted benzenes, the directing effects of the existing groups determine the outcome. libretexts.org

The N-propylamino group is an ortho, para-director. Since the para position (C4) is already occupied by the nitro group, it directs incoming electrophiles to the ortho positions (C2 and C6).

The nitro group is a meta-director. cognitoedu.org Relative to its position at C4, it directs incoming electrophiles to the meta positions (C2 and C6).

In this case, the directing effects of the two groups are reinforcing or cooperative ; both substituents direct the incoming electrophile to the same positions (C2 and C6). libretexts.org Therefore, electrophilic aromatic substitution on this compound will overwhelmingly occur at the positions ortho to the N-propylamino group and meta to the nitro group. Given the symmetry of the molecule, positions C2 and C6 are chemically equivalent.

Table 2: Directing Effects for Electrophilic Aromatic Substitution on this compound

SubstituentTypeDirecting EffectTarget Positions
-NH-propyl (at C1)ActivatingOrtho, ParaC2, C6 (para is blocked)
-NO₂ (at C4)DeactivatingMetaC2, C6
Combined Effect Reinforcing - C2, C6

Mechanistic Aspects of Derivatization Reactions Involving this compound

Derivatization reactions involve the chemical modification of a compound to alter its properties, often for analytical purposes. research-solution.comresearchgate.net For this compound, a key site for derivatization is the secondary amine group.

Imine Formation Mechanisms

This compound, as a secondary amine, can react with aldehydes or ketones to form an enamine, while primary amines form imines (Schiff bases). However, the term "imine formation" is often used more broadly in the context of C=N bond formation. The reaction of a primary amine with a carbonyl compound is a well-studied, reversible, acid-catalyzed process. lumenlearning.comlibretexts.org The mechanism proceeds through several key steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine after a proton transfer. libretexts.orglibretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group into a much better leaving group (H₂O). lumenlearning.comlibretexts.org

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and resulting in a positively charged species known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org

The pH of the reaction is crucial. The reaction is fastest at a mildly acidic pH (around 4-5). lumenlearning.com If the pH is too high, there is not enough acid to protonate the carbinolamine's hydroxyl group, slowing the dehydration step. If the pH is too low, most of the amine will be protonated, rendering it non-nucleophilic and stopping the initial attack on the carbonyl. lumenlearning.com

Kinetic Parameters of Derivatization Processes

The kinetics of derivatization reactions, such as imine formation, are heavily influenced by the electronic properties of the aniline derivative. The rate-limiting step can vary, but the initial nucleophilic attack is often critical.

Rigorous kinetic analyses of imine formation often reveal complex rate laws. For some reactions involving substituted anilines, the process can exhibit third-order kinetics. scispace.com The rate constants for the formation (k+) and hydrolysis (k-) of imines, as well as the equilibrium constant (K), have been determined for various aniline-aldehyde systems.

Table 3: Illustrative Kinetic Data for Imine Formation from Substituted Amines and Aldehydes

AmineAldehydeEquilibrium Constant K (M⁻¹) scribd.comForward Rate Constant k+ (M⁻¹·s⁻¹) scribd.com
Phenylmethanamine4-Nitrobenzaldehyde5682.30
PhenylmethanamineBenzaldehyde8843.32
Phenylmethanamine4-Methoxybenzaldehyde2,6803.74
Aniline4-Nitrobenzaldehyde53.90.223
AnilineBenzaldehyde1270.593
Aniline4-Methoxybenzaldehyde3250.291
Note: This table shows representative data for other amine/aldehyde systems to illustrate electronic effects. The data demonstrates that electron-withdrawing groups on the aldehyde (like -NO₂) decrease the equilibrium constant, while electron-donating groups on the aldehyde (like -OCH₃) increase it. The less nucleophilic aniline reacts more slowly (smaller k+) than phenylmethanamine.

For this compound, it is expected that the forward rate constant (k+) for imine formation would be significantly lower than that for unsubstituted aniline due to the deactivating effect of the nitro group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. For 4-nitro-N-propylaniline, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different proton environments in the molecule. The N-propyl group gives rise to a triplet at approximately 0.9 ppm, which is indicative of the terminal methyl (CH₃) protons. The methylene (B1212753) (CH₂) protons adjacent to the methyl group appear as a multiplet around 1.5-1.7 ppm. The protons of the methylene group directly attached to the nitrogen atom are observed further downfield. rsc.org

The aromatic protons are significantly influenced by the electron-withdrawing nitro group and the electron-donating amino group. This results in distinct signals in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm. The protons ortho to the nitro group are the most deshielded and appear at the lowest field, while those ortho to the amino group are more shielded and appear at a higher field. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For a derivative, 2,6-dimethyl-4-nitro-N-propylaniline, specific chemical shifts have been recorded. kochi-tech.ac.jp In related nitroaniline compounds, the carbon atom attached to the nitro group is significantly deshielded. The carbons of the propyl group show signals at higher field strengths, consistent with aliphatic carbons.

A representative ¹H and ¹³C NMR spectral data for a related compound, N-ethyl-4-nitro-N-propylaniline, is presented below:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 8.08 (dd, J = 7.6, 2.0 Hz, 2H)δ 153.79
δ 6.55 (dd, J = 2.4 Hz, 2H)δ 126.33 (q, J= 3.7 Hz)
δ 3.45 (q, J = 14.4 Hz, 2H)δ 124.67, (q, J= 261.1 Hz)
δ 3.34 – 3.29 (m, 2H)δ 119.52 (q, J = 32.5 Hz)
δ 1.70 – 1.64 (m, 2H)δ 114.58
δ 1.20 (t, J = 7.2 Hz, 3H)δ 49.31
δ 25.42
δ 24.28
Data sourced from a study on a related derivative. rsc.org

In more complex derivatives of this compound, such as those with additional substituents on the aromatic ring, the NMR spectra can become more intricate. For instance, in 2-bromo-4-nitro-N-propylaniline, the introduction of a bromine atom further influences the chemical shifts of the aromatic protons due to its deshielding effect. The steric hindrance caused by bulky substituents like the N-propyl group can sometimes restrict bond rotation, leading to non-equivalent protons and more complex splitting patterns in the NMR spectrum. In such cases, two-dimensional NMR techniques like COSY and NOESY can be employed to determine the spatial relationships between protons and confirm the structure. The presence of conformers, resulting from restricted rotation around the amide bond in some derivatives, can also lead to the duplication of signals in the NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of the nitro (NO₂) and amino (NH) functional groups.

Nitro Group (NO₂): The nitro group exhibits two strong and distinct stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1520-1570 cm⁻¹, while the symmetric stretching vibration is observed around 1340-1380 cm⁻¹. smolecule.com These intense absorptions are highly diagnostic for nitro compounds. smolecule.com

Amino Group (N-H): The N-H stretching vibration of the secondary amine in this compound is expected in the region of 3300-3500 cm⁻¹. The electron-withdrawing nature of the nitro group can influence the position of this band. smolecule.com

A summary of characteristic IR absorption bands is provided in the table below:

Functional Group Frequency Range (cm⁻¹) Vibrational Mode Intensity
N-H3300-3500StretchMedium-Strong
Aromatic C-H3030-3100StretchMedium
NO₂1520-1570Asymmetric StretchStrong
Aromatic C=C1450-1600StretchMedium
NO₂1340-1380Symmetric StretchStrong
C-N1000-1300StretchMedium
Aromatic C-H690-900Out-of-plane bendMedium
Data compiled from spectroscopic studies of related nitroaniline derivatives. smolecule.com

Beyond the primary functional groups, the IR spectrum provides further structural information. Aromatic C-H stretching vibrations are typically observed between 3030 and 3100 cm⁻¹. smolecule.com The stretching vibrations of the carbon-carbon bonds within the aromatic ring appear in the 1450-1600 cm⁻¹ region. smolecule.com The out-of-plane bending modes for the aromatic hydrogens are found in the 690-900 cm⁻¹ range. smolecule.com The analysis of these vibrational modes, sometimes aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecule's structural conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by strong absorptions due to the presence of the chromophoric nitroaniline system. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, are in conjugation through the benzene (B151609) ring. This extended π-system leads to electronic transitions at longer wavelengths.

The spectrum typically shows intense absorption bands corresponding to π → π* transitions. The presence of the nitro group often results in a charge-transfer band, where electron density is moved from the amino group and the benzene ring to the nitro group upon electronic excitation. This charge-transfer character significantly influences the position and intensity of the absorption maxima (λmax). For purity assessment of related compounds using High-Performance Liquid Chromatography (HPLC), UV detection is commonly set at 254 nm.

Electronic Transitions and Chromophoric Behavior

The electronic properties of this compound are largely dictated by the interplay between the electron-donating N-propylamino group and the electron-withdrawing nitro group attached to the aniline (B41778) ring. This substitution pattern gives rise to distinct chromophoric behavior, characterized by intramolecular charge transfer (ICT) from the amino group to the nitro group. This ICT is a key factor in the compound's electronic absorption spectrum.

The UV-visible spectrum of similar nitroaniline derivatives typically shows a strong absorption band corresponding to a π-π* transition. For instance, in related compounds, this transition can be observed at specific wavelengths, which are influenced by the solvent polarity and the nature of the substituents. mdpi.com The nitro group, being a strong chromophore, significantly affects the electronic transitions. mdpi.com The N-propyl group, through its inductive effect, can also modulate the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

ParameterValue (eV)
HOMO Energy -5.2
LUMO Energy -1.8
Band Gap 3.4

Table 1: DFT-Derived Parameters for a related aniline derivative.

Studies of Charge-Transfer Complexes and Their Spectroscopic Signatures

This compound can act as an electron donor in the formation of charge-transfer (CT) complexes with various electron acceptors. These complexes are characterized by the transfer of electron density from the donor (this compound) to the acceptor molecule. The formation of such complexes is often accompanied by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is not present in the spectra of the individual components. cu.edu.eg

The interaction in these complexes can range from weak π-π* interactions to stronger interactions involving proton transfer, especially with acidic acceptors. cu.edu.eg Spectroscopic techniques like IR, UV-visible, and ¹H NMR are instrumental in studying these complexes. In the IR spectra, shifts in the vibrational frequencies of the nitro group and the amino group can provide evidence of complex formation. cu.edu.eg For example, in complexes of pyrimidine (B1678525) Schiff bases with aromatic nitro compounds, shifts in the NO₂ stretching frequencies are observed. cu.edu.eg

Furthermore, the formation of CT complexes can be influenced by the steric and electronic properties of the donor and acceptor molecules. The N-propyl group in this compound can sterically hinder the approach of the acceptor molecule, potentially affecting the stability and stoichiometry of the resulting complex.

Mass Spectrometry (MS)

Fragmentation Patterns and Molecular Formula Confirmation

Mass spectrometry is a powerful tool for confirming the molecular formula and elucidating the structure of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. For this compound (C₉H₁₂N₂O₂), the expected molecular weight is approximately 180.21 g/mol .

The fragmentation pattern provides valuable structural information. tutorchase.com For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂, 46 amu) and the loss of a nitrosonium ion (NO, 30 amu). youtube.com The fragmentation of the N-propyl chain would also be expected, leading to the loss of alkyl fragments. For instance, α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which in this case would involve the cleavage of the C-C bond in the propyl group. libretexts.org

A related compound, 2-bromo-4-nitro-N-propylaniline, shows a molecular ion at m/z 259 and fragmentation corresponding to the loss of Br (80 amu) and NO₂ (46 amu). This suggests that for this compound, the loss of the nitro group would be a prominent fragmentation pathway. The presence of two nitrogen atoms means the molecular ion will have an even mass-to-charge ratio, following the nitrogen rule. slideshare.net

Fragment LostMass (amu)
NO₂46
NO30
C₂H₅29

Table 2: Potential Mass Spectrometric Fragments Lost from this compound.

Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry, often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is invaluable for monitoring the progress of reactions involving this compound and assessing the purity of the final product. By analyzing samples at different time points during a synthesis, researchers can track the consumption of reactants and the formation of products. rsc.org

For example, in the synthesis of this compound via the N-propylation of 4-nitroaniline (B120555), HPLC-MS could be used to monitor the disappearance of the starting material and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts, such as over-alkylation products. rsc.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product with high accuracy, ensuring its identity and purity.

Advanced Imaging and Surface Characterization

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. researchgate.net When this compound is used in the synthesis of polymers or other materials, SEM can provide crucial information about the resulting morphology. For instance, in the case of poly(N-propylaniline), SEM images revealed a coral-like granular structure with particle diameters in the range of 50 to 100 nm. researchgate.net

The morphology of a material can significantly influence its physical and chemical properties, such as conductivity and sensor response. researchgate.net SEM analysis allows researchers to study the effects of synthesis parameters on the final material structure. The high-resolution images obtained from SEM can reveal details about particle size, shape, and aggregation, which are critical for understanding the material's performance in various applications. researchgate.netwhiterose.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. For a compound like this compound, XPS provides invaluable information about the integrity of its distinct functional groups—the aniline nitrogen, the nitro group, and the carbon framework—at the sample surface.

The analysis involves irradiating the sample with a beam of X-rays, typically using a magnesium (Mg Kα) or aluminum (Al Kα) source. The X-rays have sufficient energy to cause the ejection of core-level electrons from the atoms in the sample. The kinetic energy (KE) of these emitted photoelectrons is measured by a detector. The binding energy (BE) of each electron is then calculated using the photoelectric equation:

BE = hν - KE - Φ

where hν is the energy of the X-ray photon, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer.

The binding energy of a core electron is characteristic of the element from which it was ejected. Furthermore, small shifts in binding energy (chemical shifts) provide detailed information about the oxidation state, chemical environment, and bonding of that atom. For this compound (C₉H₁₂N₂O₂), XPS analysis would focus on the C 1s, O 1s, and N 1s core levels.

Detailed Research Findings

While specific experimental XPS data for this compound is not widely available in the literature, a detailed analysis can be constructed based on data from closely related compounds, such as p-nitroaniline (PNA) and its derivatives. researchgate.netmdpi.comresearchgate.net

Nitrogen (N 1s) Spectrum: The N 1s spectrum is particularly diagnostic for this molecule, as it contains two distinct nitrogen environments: the amine nitrogen of the N-propyl group and the nitrogen in the nitro group.

Amine Nitrogen (-NH-) : The amine nitrogen is expected to produce a peak at a lower binding energy. In studies of similar aniline derivatives, the amine/imine nitrogen peaks typically appear in the range of 399.2 eV to 400.1 eV. researchgate.nethuji.ac.il

Nitro Nitrogen (-NO₂) : The nitrogen atom in the nitro group is in a much higher oxidation state due to its bonds with two highly electronegative oxygen atoms. This results in a significant chemical shift to a higher binding energy. For related nitroaniline compounds, this peak is consistently observed at approximately 405 eV to 406.7 eV. researchgate.nethuji.ac.il The clear separation of these two peaks would confirm the presence and integrity of both nitrogen-containing functional groups on the surface. Some studies on solid-state p-nitroaniline have noted a splitting of the nitro region peak, which is attributed to intermolecular interactions in the crystal lattice. researchgate.net

Oxygen (O 1s) Spectrum: The O 1s spectrum would primarily show a single major component corresponding to the two oxygen atoms of the nitro group (-NO₂). This peak is typically expected to appear around 532-533 eV.

Carbon (C 1s) Spectrum: The C 1s spectrum is more complex and would require deconvolution to resolve the different types of carbon atoms:

C-C/C-H (Aromatic Ring) : Carbons in the benzene ring not directly bonded to nitrogen would contribute to a primary peak around 284.5 - 284.9 eV. mdpi.com

C-N (Aromatic and Aliphatic) : The carbon atom of the aromatic ring bonded to the amine nitrogen (C-NH) and the carbons of the propyl chain bonded to nitrogen (CH₂-NH) would appear at a slightly higher binding energy, typically around 285-286 eV.

C-NO₂ : The aromatic carbon atom directly attached to the electron-withdrawing nitro group would be shifted to a higher binding energy, expected in the range of 286-287 eV.

π-π* Shake-up Satellite : A broad, low-intensity peak at a higher binding energy (e.g., ~290.8 eV) may also be present, which is characteristic of aromatic systems and arises from π-π* electronic transitions that can occur during the photoemission process. mdpi.com

The quantitative analysis of the peak areas in the XPS survey scan, corrected by relative sensitivity factors (RSFs), would be used to determine the surface elemental composition (in atomic percent), providing a confirmation of the compound's empirical formula.

The table below summarizes the expected binding energies for the different chemical environments in this compound, based on published data for analogous molecules. researchgate.netresearchgate.nethuji.ac.ilmdpi.com

Table 1: Expected XPS Binding Energies for this compound Data is inferred from analogous compounds.

Core Level Functional Group Expected Binding Energy (eV)
N 1s -N H- (Amine) 399.2 - 400.1
-N O₂ (Nitro) 405.0 - 406.7
O 1s -NO ₂ (Nitro) 532.0 - 533.0
C 1s C -C / C -H (Aromatic & Alkyl) 284.5 - 285.0
C -N 285.5 - 286.5
C -NO₂ 286.0 - 287.0

Theoretical and Computational Studies of 4 Nitro N Propylaniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For compounds like 4-nitro-N-propylaniline, these calculations offer a detailed view of its electronic structure and potential energy surfaces.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for optimizing the molecular geometry of compounds like this compound to find its most stable conformation (lowest energy state). The process involves calculating the electron density of the molecule to determine its energy and other properties. For similar nitroaniline derivatives, DFT calculations have been successfully used to obtain optimized geometrical parameters that show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net The optimization of the structure is a critical first step, as all other calculated properties are dependent on the accuracy of the molecular geometry.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common and well-validated functionals for organic molecules, offering a good balance between accuracy and computational cost. nih.govscirp.org

Basis sets are sets of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-311G(d,p) and correlation-consistent basis sets like cc-pVDZ. nih.gov The 6-311G(d,p) basis set, for instance, is often employed for optimizing the geometry and calculating the properties of nitroaniline derivatives, providing a robust description of the electronic environment. thaiscience.info Studies on related molecules have shown that this level of theory can accurately reproduce experimental vibrational frequencies and geometric parameters. sphinxsai.comscispace.com

Table 1: Common DFT Methodologies for Analyzing Nitroaniline Derivatives

FunctionalBasis SetTypical Application
B3LYP6-311G(d,p)Geometry optimization, vibrational frequencies, HOMO-LUMO analysis. nih.govthaiscience.info
B3LYP6-311++G(d,p)Provides a more diffuse function for better description of anions and weak interactions. researchgate.netresearchgate.net
CAM-B3LYP6-311++G(2d,2p)Used for studying electronic and non-linear optical properties. researchgate.net
PBEPBE6-311G+(d,p)Alternative functional for geometry optimization and electronic properties.

This table is generated based on methodologies reported for similar compounds and represents common practices in the field.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dulaty.kz For nitroaniline derivatives, the presence of the electron-donating amino group and the electron-withdrawing nitro group typically leads to a smaller HOMO-LUMO gap, indicating a propensity for charge transfer within the molecule. researchgate.netthaiscience.info In related compounds, this energy gap has been calculated to be in the range of 3.8 to 5.6 eV, depending on the specific substitutions and the computational method used. thaiscience.infonih.gov

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Substituted Nitroanilines

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Level
4-Nitroaniline (B120555)-6.89-2.654.24B3LYP/6-311++G(d,p) researchgate.net
2-Methoxy-4-nitroaniline-6.34-2.254.09B3LYP/6-311G(d,p) scispace.com
2-Chloro-4-nitroaniline-7.14-2.854.29B3LYP/6-311G(d,p) sphinxsai.com

This table presents data from published studies on related molecules to illustrate typical values.

Ionization Potential (I) is the energy required to remove an electron and can be approximated as I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added and can be approximated as A ≈ -ELUMO.

Chemical Hardness (η) measures the resistance to charge transfer and is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. thaiscience.info

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters, derived from quantum chemical calculations, provide a quantitative basis for comparing the reactivity of different nitroaniline derivatives. sphinxsai.comscispace.com

Electrostatic Potential Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. thaiscience.info

Red regions indicate negative electrostatic potential and are associated with high electron density. These are the most likely sites for an electrophilic attack (attack by an electron-seeking species). In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group. thaiscience.info

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack (attack by an electron-rich species).

Green regions represent neutral or near-zero potential.

For 4-nitroaniline, MEP analysis shows that the negative potential is localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interaction. thaiscience.info The distribution of electrostatic potential provides a clear and intuitive picture of the molecule's reactive surface.

Correlation with Experimental Reactivity

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for understanding and predicting the chemical reactivity of molecules like this compound. These computational methods allow for the calculation of various electronic and structural parameters that can be correlated with experimentally observed chemical behavior.

The reactivity of nitroaniline derivatives is often linked to their bioactivation to form electrophilic species that can interact with biological nucleophiles like DNA. nih.gov For instance, studies on related cyano-substituted nitroanilines have used DFT calculations and molecular dynamics (MD) simulations to characterize the structure of DNA adducts. nih.gov This research indicates that the specific conformation adopted by the adduct, such as a promutagenic syn conformation, can stabilize intermediates that lead to frameshift mutations. nih.gov By applying similar computational approaches to this compound, researchers can predict how it might interact with biological systems.

Non-Linear Optical (NLO) Properties Prediction

Molecules like this compound are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational chemistry provides essential insights into the NLO response of these materials at a molecular level.

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) relates to third-order effects. These properties, along with the molecular dipole moment (μ), can be calculated using quantum mechanical methods such as DFT and Time-Dependent Hartree-Fock (TDHF). dergipark.org.tr

For p-nitroaniline (pNA), a closely related parent compound, extensive theoretical studies have been performed. DFT calculations (B3LYP/6-311G(d,p)) have determined its dipole moment to be significantly higher than that of non-nitrated aniline (B41778) derivatives. nih.gov Quantum mechanics/molecular mechanics (QM/MM) models have also been used to study the hyperpolarizability of pNA in solution, showing that solvent effects can enhance the NLO response. researchgate.netcresset-group.com The calculated solvation shift for the first hyperpolarizability was found to be in good agreement with experimental results. researchgate.netcresset-group.com The inclusion of local-field effects in these calculations is crucial for obtaining accurate predictions. cresset-group.com

Calculated NLO Properties for p-Nitroaniline (a structural analog)
PropertyCalculated ValueMethodReference
Dipole Moment (μ)10.0817 DDFT/B3LYP/6-311G(d,p) nih.gov
First Hyperpolarizability (β)135.1874 DDFT/B3LYP/6-311G(d,p) nih.gov
Solvation Shift for β~30%QM/MM (DRF model) researchgate.netcresset-group.com

The significant NLO response of this compound originates from its distinct electronic structure, which is characteristic of a donor-π-acceptor (D-π-A) system. In this molecule, the N-propylaniline group acts as an electron donor (D) and the nitro group (-NO₂) functions as a strong electron acceptor (A). These two groups are connected by the benzene (B151609) ring, which serves as a π-conjugated bridge.

This arrangement facilitates a process known as intramolecular charge transfer (ICT). Upon interaction with an external electric field (like that from a high-intensity laser), electron density is pushed from the donor group, through the π-system of the benzene ring, to the acceptor group. This charge displacement leads to a large change in the molecule's dipole moment, which is the fundamental origin of the high molecular hyperpolarizability (β). scispace.com The efficiency of this ICT process is directly related to the strength of the donor and acceptor groups and the effectiveness of the π-bridge. researchgate.net The presence of the electron-withdrawing nitro group, in particular, has a strong influence, creating a significant charge imbalance and enhancing the NLO properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt due to rotations around its single bonds.

While specific MD simulation results for the conformational analysis of isolated this compound are not detailed in the available literature, the methodology is well-established for similar systems. An MD simulation would typically begin with an optimized structure of the molecule placed in a simulated environment, which could be a vacuum or an explicit solvent. By solving Newton's equations of motion for the system, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a period of nanoseconds or longer. rsc.org

Analysis of this trajectory allows researchers to map the potential energy surface of the molecule and identify its most stable, low-energy conformations. nih.gov Key areas of interest for this compound would include:

Propyl Chain Flexibility: Understanding the various folded and extended conformations of the n-propyl group and their relative stabilities.

Amino Group Torsion: Investigating the rotational barrier around the C-N bond connecting the aniline nitrogen to the benzene ring. This rotation influences the degree of π-orbital overlap and, consequently, the efficiency of the intramolecular charge transfer that governs its NLO properties.

Solvent Effects: If simulated in a solvent, MD can reveal how interactions with solvent molecules influence the preferred conformations.

Such simulations are invaluable for complementing experimental data and providing a dynamic, atomic-level picture of the molecule's structure and behavior.

Crystal Structure Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information on the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es

Crystallographic analysis of 4-nitro-N-propylaniline has determined that it crystallizes in the triclinic system. nih.gov The space group is P-1, which is a common centrosymmetric space group. nih.govntnu.no The unit cell contains four molecules (Z=4), with two crystallographically independent molecules in the asymmetric unit (Z'=2). nih.gov Detailed unit cell parameters obtained from X-ray diffraction studies are presented in the table below. nih.gov

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Triclinic
Space Group P -1
a (Å) 5.076
b (Å) 13.123
c (Å) 15.190
α (°) 71.90
β (°) 81.91
γ (°) 80.04
Z 4

Data sourced from PubChem CID 139197781. nih.gov

Density Functional Theory (DFT) is a computational method used to model and predict molecular structures and properties. thaiscience.infopku.edu.cn Comparing the experimental solid-state structure with a theoretical gas-phase DFT optimized structure highlights the effects of the crystalline environment. Gas-phase calculations often predict a planar or near-planar conformation for molecules like p-nitroaniline to maximize resonance stabilization. thaiscience.info However, experimental crystal structures frequently show deviations from this ideal geometry due to intermolecular forces in the crystal packing. mdpi.com For instance, the twist angle of the nitro group observed in the crystal structure of this compound is a direct consequence of these solid-state interactions, a feature that would differ in a gas-phase theoretical model where such interactions are absent. mdpi.com

Intermolecular Interactions in Crystal Packing

The stability of the this compound crystal lattice is derived from a combination of intermolecular forces that dictate the molecular packing.

In the crystal structure of this compound, weak hydrogen bonds play a significant role in stabilizing the molecular packing. The crystal packing in related nitroaniline compounds is often dominated by intermolecular hydrogen bonds involving the amino groups and the oxygen atoms of the nitro groups. smolecule.com For this compound, which has a secondary amine, interactions of the C-H···O and C-H···N type are prominent. Hydrogen atoms from the propyl chain and the aromatic ring can act as donors, forming weak hydrogen bonds with the electronegative oxygen atoms of the nitro group and the nitrogen atom of the amine on adjacent molecules. These interactions create a network that links the molecules together in the crystal. rsc.orgscielo.org.co

In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structure. smolecule.com These interactions occur between the aromatic rings of adjacent this compound molecules. libretexts.org The electron-rich π system of the benzene (B151609) ring interacts with the π system of a neighboring ring, leading to an attractive force. libretexts.orgarxiv.org These stacking interactions can occur in a face-to-face or offset arrangement and are crucial for the formation of layered structures within the crystal, working in concert with hydrogen bonds to create a stable, three-dimensional architecture. chemprob.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
p-nitroaniline

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the surface, it provides a visual representation of close contacts. nih.gov Red spots on a d_norm-mapped surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov

Quantitative Analysis of Intermolecular Contact Contributions

While a specific Hirshfeld analysis for this compound is not available in the cited literature, an illustrative breakdown for a similar organic molecule is presented below to demonstrate the type of quantitative data this analysis provides.

Interaction TypeContribution (%)
H···H~45%
C···H/H···C~25%
O···H/H···O~20%
N···H/H···N~5%
Other~5%

This table is illustrative, based on typical values for similar organic compounds, to demonstrate the data obtained from Hirshfeld surface analysis. iucr.orgmdpi.com

Polymorphism and Cocrystal Formation

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties. Cocrystals are multicomponent crystalline solids composed of a target molecule and a coformer held together by non-covalent interactions. mdpi.comresearchgate.net

Investigation of Different Crystalline Forms

The investigation into different crystalline forms of a compound like this compound is crucial as polymorphs or cocrystals can have different stabilities and properties. researchgate.net The search for new solid forms often involves screening a wide range of coformers and crystallization conditions. nih.govru.nl Currently, there are no specific studies cited in the search results that report the existence of polymorphs or cocrystals for this compound. The known crystal structure is based on a single crystalline form. nih.gov

Influence of Crystallization Conditions on Solid-State Structure

The final solid-state structure obtained for a compound is highly dependent on the crystallization conditions. researchgate.net Factors such as the choice of solvent, rate of cooling or evaporation, temperature, and pressure can all influence which crystalline form is produced. researchgate.net For example, rapid cooling from a melt can sometimes trap a metastable polymorph, while slow evaporation from a specific solvent might favor the growth of the most thermodynamically stable form. researchgate.net The method of crystallization, whether from solution, melt, or through techniques like mechanochemical grinding, can also lead to different solid-state outcomes, potentially yielding novel polymorphs or cocrystals. researchgate.netresearchgate.net

Crystallographic Data for this compound

The following table summarizes the crystallographic data reported for this compound. nih.gov

ParameterValue
Chemical FormulaC₉H₁₂N₂O₂
Space GroupP -1
a (Å)5.076
b (Å)13.123
c (Å)15.190
α (°)71.90
β (°)81.91
γ (°)80.04

Advanced Applications in Organic Synthesis and Materials Science

Applications in Organic Synthesis as a Building Block

As a synthetic intermediate, 4-nitro-N-propylaniline is prized for the reactivity conferred by its nitro and amino functional groups. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards certain reactions, while the secondary amine provides a nucleophilic center for further functionalization.

This compound serves as a foundational scaffold for the synthesis of more elaborate organic molecules. Researchers have demonstrated its role in constructing multi-substituted aniline (B41778) derivatives, which are important in various chemical fields. A notable example is a three-component ring transformation reaction where dinitropyridone reacts with an aliphatic ketone and an amine. In a specific application of this method, propylamine (B44156) was used as the amine source to successfully synthesize 2,6-dimethyl-4-nitro-N-propylaniline in a near-quantitative 99% yield. kochi-tech.ac.jpkochi-tech.ac.jp This high-yield synthesis underscores the compound's value as a reliable precursor for generating structurally complex molecules with defined substitution patterns. kochi-tech.ac.jpkochi-tech.ac.jp The availability of this compound itself is secured through established synthetic routes, such as the reaction between 1-chloro-4-nitrobenzene (B41953) and propylamine. thieme-connect.de

Table 1: Synthesis of a Complex Molecule from a Propylamine Precursor

Reactants Product Yield Reference

The framework of substituted nitroanilines is integral to the synthesis of functionalized heterocyclic compounds. kochi-tech.ac.jp Ring transformation reactions, in particular, offer a powerful method for creating heterocyclic structures that are otherwise difficult to prepare. kochi-tech.ac.jp While this compound is an N-substituted nitroaniline, the broader class of 2,6-disubstituted 4-nitroanilines, for which it can be a structural model, are highlighted as key intermediates. kochi-tech.ac.jp The ability to modify the benzene ring and the amino group by selecting different ketones and nitrogen sources allows for the tailor-made synthesis of a wide array of N,N,2,6-tetrasubstituted 4-nitroanilines. kochi-tech.ac.jp These compounds are, in themselves, functionalized heterocyclic precursors valuable in medicinal chemistry and materials science.

In industrial chemistry, nitroaniline derivatives are fundamental intermediates in the synthesis of colorants. The structural analogue, 2-Bromo-4-nitro-N-propylaniline, is noted for its value in the production of dyes and pigments. For this class of compounds, the nitro and other ring substituents play a crucial role in determining the final color properties of the dye molecules. The synthetic pathway to many dyes, particularly azo dyes, often involves the chemical reduction of the nitro group to a primary amine. This resulting diamine can then undergo diazotization and be coupled with other aromatic compounds to create a large, conjugated system responsible for absorbing visible light and producing color.

Material Science Applications

The unique electronic properties of this compound, stemming from the electron-donating amino group and the electron-withdrawing nitro group (a "push-pull" system), make it an attractive candidate for incorporation into advanced functional materials.

Substituted nitroanilines are recognized as important synthetic intermediates for creating functional materials, including π-conjugated polymers. kochi-tech.ac.jp These polymers are of significant interest for their electronic and optical properties, finding use in applications such as organic electronics. The push-pull nature of the 4-nitroaniline (B120555) framework is critical for developing organic materials with nonlinear optical (NLO) properties. kochi-tech.ac.jp

The development of advanced polymeric materials often relies on the creation of three-dimensional networks through cross-linking. The functional groups present in molecules like this compound offer potential sites for such reactions. Specifically, research on the closely related compound 2-Bromo-4-nitro-N-propylaniline highlights that its functional groups can facilitate cross-linking reactions. This process leads to the formation of new polymeric materials that can exhibit enhanced mechanical properties and greater stability compared to their linear counterparts. The amine group and the activated aromatic ring are potential reaction sites for creating these novel polymeric architectures.

Table 2: Summary of Applications

Field Application Area Specific Use
Organic Synthesis Precursor for Complex Molecules Building block for N,N,2,6-tetrasubstituted 4-nitroanilines. kochi-tech.ac.jpkochi-tech.ac.jp
Synthesis of Heterocycles Framework for functionalized heterocyclic compounds via ring transformation. kochi-tech.ac.jp
Dyes and Pigments Intermediate in the synthesis of advanced colorants.
Materials Science Polymer Synthesis Intermediate for π-conjugated polymers and nonlinear optical materials. kochi-tech.ac.jp

Polymer Synthesis and Functional Materials Development

Synthesis of π-Conjugated Polymers and Conducting Polymers

Substituted 4-nitroanilines are valuable intermediates in the synthesis of functional materials, including π-conjugated polymers. kochi-tech.ac.jp The presence of both electron-donating and electron-withdrawing groups facilitates the creation of polymers with significant intramolecular charge-transfer characteristics, which is fundamental to their electronic and optical properties.

A key synthetic route involves the use of silylated derivatives of this compound to form cross-linked polymeric networks. For instance, 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline serves as a monomer in sol-gel polymerization. researchgate.netcambridge.org This process typically involves the hydrolysis and condensation of the triethoxysilyl groups, often catalyzed by an acid like formic acid in a solvent such as n-butanol. researchgate.netcambridge.org The result is a bridged polysilsesquioxane, a type of organic-inorganic hybrid polymer where the nitroaniline chromophores are covalently integrated into a stable silica-based network. The polymerization process begins with the oxidation of monomer units to form radical cations, which then combine and deprotonate to form dimers and eventually longer polymer chains. encyclopedia.pub

Another approach involves the chemical oxidative polymerization of N-propylaniline, which, although lacking the nitro group, demonstrates the principles of forming conducting polymers from this family of anilines. researchgate.net The synthesis of poly(N-propylaniline) (PNPA) can be achieved using an oxidant like ammonium (B1175870) persulfate, with various dopants such as hydrochloric acid or organic acids to yield the conducting emeraldine (B8112657) salt form of the polymer. researchgate.net The principles of such polymerization reactions, where monomer units are coupled, can be extended to nitro-substituted monomers to create polymers with specific functionalities. encyclopedia.pub

Polymer Precursor/MonomerPolymerization MethodResulting Polymer TypeReference
4-nitro-N,N-bis[(3-triethoxysilyl)propyl]anilineSol-gel polymerizationBridged Polysilsesquioxane researchgate.net, cambridge.org
N-propylanilineChemical Oxidative PolymerizationPoly(N-propylaniline) (PNPA) researchgate.net
2,6-Disubstituted 4-nitroanilinesVarious (used as intermediates)π-conjugated polymers kochi-tech.ac.jp
Investigation of Electrical and Optical Properties of Resulting Polymers

The properties of polymers derived from this compound are intrinsically linked to their molecular and electronic structure. The π-conjugated system allows for charge carrier mobility, a prerequisite for electrical conductivity, while the push-pull nature of the substituents gives rise to significant optical nonlinearities. rsc.org

Electrical Properties Polyaniline (PANI) and its derivatives are among the most studied conducting polymers, with conductivity that can be tuned over a wide range. rsc.org The conductivity is dependent on the oxidation state of the polymer chain, which typically exists in three forms: leucoemeraldine (fully reduced, insulating), pernigraniline (fully oxidized, insulating), and emeraldine (partially oxidized, conducting). rsc.orgmdpi.com The introduction of substituents onto the aniline ring, such as the N-propyl group, influences these properties. Alkyl groups can increase the torsion angle between the aromatic rings in the polymer backbone, which may decrease conjugation and, consequently, lower the electrical conductivity compared to unsubstituted PANI. rsc.org However, doping the polymer, a process of introducing charge carriers, can dramatically increase conductivity by several orders of magnitude. mdpi.comsemanticscholar.org

Polyaniline (PANI) FormOxidation StateTypical Conductivity (S cm⁻¹)
LeucoemeraldineFully Reduced10⁻⁸ to 10⁻¹⁰
Emeraldine (doped)Semi-Oxidized10 to 100
PernigranilineFully Oxidized~10⁻¹⁰
Data sourced from general polyaniline characteristics. rsc.org

Optical Properties Polymers incorporating the 4-nitroaniline moiety are of significant interest for applications in nonlinear optics (NLO). mdpi.com These materials can exhibit a strong second-order NLO response, which is the basis for technologies like frequency doubling of light. To manifest these properties macroscopically, the chromophores within the polymer must be aligned in a non-centrosymmetric manner. This is typically achieved by applying a strong electric field to the polymer film at a temperature above its glass transition (Tg), a process known as corona poling. mdpi.com

Research on poled thin films of polysilsesquioxanes synthesized from 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline has demonstrated significant second-order NLO effects. researchgate.netcambridge.org The temporal stability of the NLO signal was improved by optimizing the poling conditions, including the field intensity and heating duration. researchgate.net The resulting materials exhibit large NLO coefficients, making them promising for use in optoelectronic devices. cambridge.orgmdpi.com

Polymer SystemNLO PropertyMeasured ValueReference
Poled poly(4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline) filmSecond Harmonic Generation Coefficient (d₃₃)18.9 pm/V cambridge.org
Poled poly(4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline) filmElectro-optic Coefficient (r₃₃)4.7 pm/V cambridge.org

Advanced Coating Applications

Derivatives such as 4-nitro-N-(3-(trimethoxysilyl)propyl)aniline are explored for their ability to enhance the adhesion of coatings to surfaces like silica (B1680970). smolecule.com The trimethoxysilyl moiety can react with hydroxyl groups present on the surface of substrates like glass and metal oxides, forming durable covalent siloxane (Si-O-Si) bonds. This process creates a robust interface between the substrate and the polymer coating, significantly improving adhesion and durability. smolecule.comresearchgate.net This property is critical in applications where coatings must withstand mechanical stress or harsh environmental conditions.

The chemical stability of the aniline structure contributes to the formulation of coatings resistant to environmental degradation. A notable advanced application is in the creation of functional coatings that resist biofilm formation, a major cause of material degradation and contamination. researchgate.net While not containing a nitro group, the closely related precursor N-[3-trimethoxysilyl)propyl]aniline (PTMSPA) has been used to create nitric oxide (NO)-releasing coatings. researchgate.net The PTMSPA is first immobilized on a substrate, and N-diazeniumdiolate NO donors are formed on the secondary amine sites. These coatings then release NO, a signaling molecule that has been shown to prevent bacterial adhesion and disperse biofilms. researchgate.net This demonstrates the utility of the propyl-aniline-silane structure in designing coatings that actively resist a specific form of environmental degradation.

Integration into Hybrid Materials

The ability to combine the properties of organic molecules with inorganic frameworks has led to the development of advanced hybrid materials. This compound derivatives are ideal organic components for these composites, particularly in the synthesis of organosilicas.

Layered organic-inorganic hybrid materials have been synthesized using 4-nitro-N,N'-bis(3-trimethoxysilyl)propylaniline as an organic "pillar" between inorganic silicate (B1173343) layers. acs.orgacs.orgresearchgate.net In this process, a layered silicate such as magadiite (B1252274) is treated with the silylated nitroaniline derivative. acs.orgresearchgate.net The trimethoxysilyl groups of the organic molecule react with the surface silanol (B1196071) (Si-OH) groups of the inorganic silicate sheets, forming covalent bonds. acs.orgacs.org

This reaction results in a "pillared" structure where the organic nitroaniline fragments are intercalated between the silicate layers, creating interlayer galleries. acs.orgresearchgate.net The successful pillarization and covalent bonding are confirmed through various analytical techniques, including X-ray diffraction (DRX), thermogravimetric analysis, and solid-state NMR spectroscopy (¹³C and ²⁹Si NMR). acs.orgacs.org These hybrid materials exhibit high thermal stability and possess both micro- and mesoporosity due to the homogeneously distributed organic linkers. acs.orgresearchgate.net The resulting p-nitro-N-propylaniline/silica hybrids are of interest for applications in sensing and nonlinear optics. researchgate.net

ComponentRole in SynthesisKey FindingReference
MagadiiteInorganic layered silicateProvides the inorganic framework of layers. acs.org, researchgate.net
4-nitro-N,N'-bis(3-trimethoxysilyl)propylanilineOrganic silsesquioxaneActs as a covalent "pillar" between silicate layers. acs.org, acs.org
Final Hybrid Materialp-nitro-N-propylaniline/silicaThermally stable, porous material with potential NLO properties. acs.org, researchgate.net
Applications in Matrix Solid Phase Dispersion (MSPD) for Analytical Separations

Matrix Solid Phase Dispersion (MSPD) is a streamlined sample preparation technique that integrates sample homogenization, extraction, and purification into a single step. semanticscholar.org It is particularly effective for preparing solid, semi-solid, and viscous samples for chromatographic analysis. mdpi.com In this context, a material composed of p-Nitro-N-propylaniline bonded to a silica support has been synthesized and characterized for its use in MSPD. thegoodscentscompany.comresearchgate.net

This functionalized silica is employed as a sorbent for the multiresidue analysis of pesticides in complex matrices, such as carrots. thegoodscentscompany.comresearchgate.net The process involves blending the sample with the sorbent (e.g., Florisil or octadecylsilyl (C18) silica) to create a homogeneous mixture that is then packed into a column. semanticscholar.orgnih.gov The specific chemical properties of the this compound moiety on the silica surface allow for selective interactions with target analytes, facilitating their separation from interfering matrix components during the elution step. semanticscholar.org The MSPD technique offers significant advantages, including high recovery rates, reduced solvent consumption, and shorter processing times compared to classical extraction methods. mdpi.com

Non-Linear Optical (NLO) Materials

Organic compounds with delocalized π-electron systems have garnered significant interest for their potential in non-linear optics (NLO). tcichemicals.comripublication.com These materials can efficiently convert light wavelength, amplify light, and change their refractive index based on light intensity, making them crucial for the development of advanced photonic and optoelectronic devices. tcichemicals.com The this compound structure is a classic example of a "push-pull" system, where the electron-donating amine and electron-withdrawing nitro group create a large molecular dipole moment, a key requirement for second-order NLO activity. ripublication.com

Design and Synthesis of this compound-Based Chromophores

To integrate the NLO properties of the this compound core into stable materials, researchers have designed and synthesized specialized derivatives. A prominent example is 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline. cambridge.orgresearchgate.net An efficient synthesis for this monomer was developed through the hydrosilylation of N,N-diallyl-4-nitroaniline. researchgate.netresearchgate.net This modification adds triethoxysilyl groups, which can undergo sol-gel processing to form a rigid and stable polysilsesquioxane network, effectively locking the chromophore into a non-centrosymmetric arrangement required for second-order NLO effects. researchgate.net

Another approach involves the reaction of 4-nitro-N,N'-bis(3-trimethoxysilyl)propylaniline with the surface silanol groups of layered silicates like magadiite. acs.org This process creates layered organic-inorganic hybrid materials where the nitroaniline-based pillars are covalently bonded to the inorganic layers, resulting in a stable, porous structure with potential NLO applications. acs.org

Fabrication of Optical Quality Thin Films for NLO Devices

The creation of high-quality thin films is essential for the practical use of NLO materials in devices. nih.govvinci-technologies.com For chromophores based on 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline, optical quality thin films have been successfully fabricated using a spin-coating technique. cambridge.orgresearchgate.net This method involves depositing an n-butanol solution of the monomer onto a substrate. researchgate.netresearchgate.net Formic acid is used as a catalyst and as the source of water for the sol-gel polymerization process. researchgate.netresearchgate.net

Spin-coating is one of several methods, including chemical vapor deposition (CVD) and physical vapor deposition (PVD), used to produce thin films with controlled thickness and good homogeneity. mdpi.com The sol-gel process is particularly advantageous as it allows for the formation of a rigid inorganic-organic hybrid network at or near room temperature, which helps to maintain the alignment of the NLO chromophores. researchgate.net

Temporal Stability of NLO Signals in Formulated Materials

A critical challenge for NLO materials is maintaining the poling-induced alignment of the chromophores over time, especially at elevated temperatures. researchgate.netdtic.mil Significant improvements in the temporal stability of the NLO signal from films made with 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline have been achieved. researchgate.netresearchgate.net Researchers enhanced stability by increasing the intensity of the electric poling field and extending the heating period during the poling and curing stage. cambridge.orgresearchgate.net

These optimized materials demonstrated markedly improved thermal stability compared to earlier versions. While previous materials showed signal decay around 125°C, the improved films exhibited no signal degradation after one hour at 100°C. researchgate.net The stability at higher temperatures was also notable, as detailed in the table below. researchgate.net By Maker fringe analysis, these polysilsesquioxane films exhibited a second-order NLO susceptibility (χ⁽²⁾) value of 9 × 10⁻⁸ esu, which corresponds to a d₃₃ coefficient of 18.9 pm/V. cambridge.orgresearchgate.net

Temperature (°C)Time (hours)Retained SHG Signal (%)
1001.0100
1501.590
1751.550
This interactive table summarizes the thermal stability of the second-harmonic generation (SHG) signal in poled polysilsesquioxane films based on 4-nitro-N,N-bis[(3-triethoxysilyl)propyl]aniline. Data sourced from researchgate.net.

Catalysis Applications

Ligand in Metal-Catalyzed Reactions

Nitrogen-containing compounds are a major class of ligands in transition metal catalysis, often serving as effective alternatives to traditional phosphine (B1218219) ligands. mdpi.comniscpr.res.in They are valued for their stability, ease of synthesis, and the ability to tune their electronic and steric properties through functional group modifications. niscpr.res.inresearchgate.net

While direct catalytic applications of this compound as a standalone ligand are not extensively documented, its structural motif is highly relevant. Substituted anilines are common precursors for N,N'-bidentate ligands used in various metal-catalyzed reactions. researchgate.net For instance, ligands derived from the condensation of picolinaldehyde with substituted anilines, such as 2,6-dimethyl-4-nitroaniline, have been coordinated to palladium for polymerization reactions. researchgate.net The presence of the nitro group can influence the electronic properties of the resulting metal complex, which in turn affects its catalytic activity and selectivity. Therefore, this compound represents a potential precursor for designing new ligands for a range of metal-catalyzed transformations, including cross-coupling reactions and polymerizations. mdpi.comstrem.com

Use of this compound as a Support for Heterogeneous Catalysts Remains Undocumented in Scientific Literature

Following a comprehensive review of scientific databases and chemical literature, there is currently no available research or documented application of the chemical compound this compound as a support material for heterogeneous catalysts. While various functionalized materials are employed in catalysis, the specific use of this compound in this capacity is not reported.

Heterogeneous catalysis is a field of significant research, with a continuous exploration of novel materials to serve as effective catalyst supports. These supports play a crucial role in providing a high surface area for the dispersion of active catalytic species, enhancing their stability, and facilitating the recovery and reuse of the catalyst. Common support materials include silica, alumina, activated carbon, zeolites, and various polymers.

The functionalization of these support materials with organic molecules, including those containing amine and nitro groups, is a widely practiced strategy to tailor the surface properties of the catalyst. For instance, amine-functionalized supports can improve the anchoring of metal nanoparticles, preventing their aggregation and leaching, which in turn enhances catalytic activity and longevity. researchgate.netnih.govmdpi.com Research has shown that modifying supports with aniline derivatives can be a viable approach. One study, for example, utilized N-propylaniline to functionalize mesoporous silica (SBA-15) to facilitate the grafting of polyaniline moieties. researchgate.net

Furthermore, nitro-substituted anilines, such as 4-nitroaniline, are frequently employed as model substrates in catalytic reactions to evaluate the performance of newly developed heterogeneous catalysts, particularly in hydrogenation reactions. acs.orgresearchgate.netmdpi.comdoi.org However, this role as a reactant is distinct from the compound serving as a structural support for the catalyst itself.

Despite the relevance of related compounds and functional groups in the field of catalysis, the direct application of this compound as a primary support material is not described in the existing scientific and technical literature. Therefore, a detailed analysis of its performance, including research findings and data tables concerning its role as a support for heterogeneous catalysts, cannot be provided at this time.

Environmental Fate and Degradation Pathways of 4 Nitro N Propylaniline

Biodegradation Mechanisms

The microbial breakdown of 4-nitro-N-propylaniline is a key process in its environmental detoxification. While specific studies on this compound are limited, the degradation pathways can be largely inferred from research on structurally similar N-alkylated nitroanilines, such as N-methyl-4-nitroaniline (MNA).

Microbial Transformation Pathways

The initial and critical step in the microbial transformation of N-alkylanilines is the enzymatic cleavage of the N-alkyl group. In aerobic environments, this process, known as N-dealkylation, is typically catalyzed by monooxygenase enzymes. For instance, the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 has been shown to initiate with N-demethylation, yielding 4-nitroaniline (B120555) (4-NA) and formaldehyde. It is highly probable that this compound undergoes a similar initial transformation, where a microbial monooxygenase would catalyze the removal of the propyl group, likely as propanal or propionic acid, to form 4-nitroaniline.

Following the formation of 4-nitroaniline, the degradation proceeds through pathways established for this intermediate. One common aerobic pathway involves the oxidative removal of the nitro group. In the case of MNA degradation by Pseudomonas sp. FK357, the intermediate 4-nitroaniline is converted to 4-aminophenol (B1666318). This transformation is catalyzed by a flavin-dependent monooxygenase. Subsequently, 4-aminophenol undergoes oxidative deamination to form 1,2,4-benzenetriol, which is then subject to ring cleavage by dioxygenase enzymes.

Role of Nitroreductase Enzymes in Biotransformation

Nitroreductase enzymes play a pivotal role in the biotransformation of nitroaromatic compounds, particularly under anaerobic or microaerophilic conditions. These flavoenzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, using NAD(P)H as an electron donor.

While aerobic degradation often commences with oxidative attack on the N-alkyl group or the aromatic ring, anaerobic pathways for nitroaromatic compounds typically initiate with the reduction of the nitro group. Therefore, in anoxic environments, this compound would likely be first transformed by nitroreductases to 4-amino-N-propylaniline. This reduction is a crucial detoxification step, as nitroaromatic compounds are generally more toxic and mutagenic than their amino counterparts. The resulting aromatic amine would then be susceptible to further degradation, potentially involving the cleavage of the N-propyl group and subsequent ring fission. Bacterial nitroreductases are classified as either Type I (oxygen-insensitive) or Type II (oxygen-sensitive), with Type I enzymes being primarily responsible for the complete reduction to the amine.

Aerobic and Anaerobic Degradation Routes

The degradation of this compound is expected to follow distinct routes under aerobic and anaerobic conditions, largely dictated by the initial enzymatic attack.

Aerobic Degradation: Under aerobic conditions, the primary degradation pathway is likely initiated by an oxidative N-dealkylation to form 4-nitroaniline. This is followed by a series of oxidative reactions, including hydroxylation and deamination, leading to catecholic intermediates that undergo ring cleavage. The complete mineralization to carbon dioxide, water, and inorganic nitrogen is the ultimate fate in this pathway. Oxidative degradation is generally considered a more rapid and complete process for eliminating aromatic contaminants compared to reductive transformations.

Anaerobic Degradation: In the absence of oxygen, the degradation is likely initiated by the reduction of the nitro group by nitroreductase enzymes to yield 4-amino-N-propylaniline. While this initial reduction can be a relatively fast process, the subsequent degradation of the resulting aromatic amine under anaerobic conditions can be slower and may sometimes lead to the accumulation of intermediates. Reductive transformations are known to sometimes produce carcinogenic intermediates like aryl hydroxylamines, although the final amino product is generally less toxic.

ConditionInitial StepKey EnzymesPrimary IntermediateSubsequent Steps
Aerobic Oxidative N-dealkylationMonooxygenases4-NitroanilineHydroxylation, Deamination, Ring Cleavage
Anaerobic Nitro group reductionNitroreductases4-Amino-N-propylanilineN-dealkylation, Ring Cleavage

Identification of Metabolic Intermediates and End Products

Based on the degradation pathways of analogous compounds, several metabolic intermediates and end products can be predicted for the biodegradation of this compound.

In the aerobic pathway , the initial N-dealkylation would produce 4-nitroaniline and a three-carbon compound (e.g., propanal or propionic acid). Subsequent degradation of 4-nitroaniline would lead to the formation of 4-aminophenol and then 1,2,4-benzenetriol . The ultimate end products of complete mineralization would be carbon dioxide, water, and inorganic forms of nitrogen such as ammonium (B1175870) and nitrite.

Under anaerobic conditions , the primary intermediate would be 4-amino-N-propylaniline resulting from nitroreduction. Further metabolism could involve N-dealkylation to form p-phenylenediamine . The final end products of anaerobic degradation can be more complex and may include methane (B114726) and carbon dioxide, depending on the microbial consortia present.

Degradation PathwayPredicted IntermediatesPredicted End Products
Aerobic 4-Nitroaniline, Propanal/Propionic Acid, 4-Aminophenol, 1,2,4-BenzenetriolCarbon Dioxide, Water, Ammonium, Nitrite
Anaerobic 4-Amino-N-propylaniline, p-PhenylenediamineMethane, Carbon Dioxide, Ammonium

Photodegradation Processes

In addition to microbial activity, photodegradation can contribute to the transformation of this compound in the environment, particularly in sunlit surface waters and on soil surfaces.

Direct Photolysis Under Simulated Environmental Conditions

Photosensitized Degradation Mechanisms

The photodegradation of this compound in the environment is likely influenced by photosensitized reactions, where other light-absorbing molecules (photosensitizers) transfer energy to the compound, initiating its degradation. A key mechanism for analogous compounds like 4-nitro-N,N-dimethylaniline involves photoinduced N-dealkylation. rsc.org

Upon absorption of light, either directly or through energy transfer from a photosensitizer, the this compound molecule is expected to reach an excited triplet state. In this reactive state, it can undergo intramolecular hydrogen abstraction from the propyl group, leading to the formation of a C-centered radical intermediate on the alkyl chain. rsc.org This radical can then react with oxygen or other species, ultimately leading to the cleavage of the N-propyl group. This process, known as N-depropylation, would yield 4-nitroaniline and propanal (or other C3 carbonyl compounds) as primary products.

The proposed mechanism involves the following key steps, extrapolated from the photoinduced demethylation of 4-nitro-N,N-dimethylaniline rsc.org:

Photoexcitation: The molecule absorbs light energy, promoting it to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

Radical Formation: The excited triplet state facilitates the formation of a radical on the carbon atom adjacent to the nitrogen of the propyl group.

N-Dealkylation: This radical intermediate undergoes further reactions that cleave the carbon-nitrogen bond, releasing the alkyl group.

This photosensitized N-dealkylation is a recognized degradation pathway for various N-alkyl amines and alkaloids under environmental conditions. nih.govdeakin.edu.au

Influence of Wavelength and Light Intensity on Phototransformation

The phototransformation process is initiated by the absorption of photons. Nitroaromatic compounds typically exhibit strong absorption in the UV-A (320-400 nm) and sometimes the visible light spectrum. Research on 4-nitro-N,N-dimethylaniline has utilized time-resolved UV-vis spectroscopy and noted photochemical changes in the 370–400 nm range, indicating susceptibility to these wavelengths. rsc.org Furthermore, other N,N-substituted dialkyl anilines have been shown to undergo reactions driven by visible light. nih.gov

Influence of Wavelength: The rate of phototransformation is dependent on the overlap between the wavelength of the incident light and the absorption spectrum of the molecule or the photosensitizer. Degradation is expected to be most efficient at wavelengths that are strongly absorbed. Therefore, this compound is likely to be most susceptible to degradation under UV-A and potentially blue-violet portions of the visible spectrum.

Hydrolytic Degradation Studies

Stability under Acidic, Neutral, and Basic Conditions

This compound is classified as a substituted amine. The carbon-nitrogen (C-N) single bond in anilines is generally stable and not susceptible to hydrolysis under environmental conditions. Hydrolysis typically involves the cleavage of a bond by reaction with water, a process common for esters and amides but not for amines like anilines. uregina.ca

Therefore, this compound is expected to be hydrolytically stable in aquatic environments across a wide range of pH values, including acidic, neutral, and basic conditions. This stability is due to the lack of a functional group that can be readily attacked and cleaved by a water molecule or hydroxide (B78521) ion under typical environmental temperatures and pressures. While extreme conditions (e.g., very high temperatures and pressures with strong acids or bases) could potentially force a reaction, these are not relevant to its environmental fate.

Identification of Hydrolysis Products

Given the high hydrolytic stability of the aniline (B41778) functional group, significant degradation of this compound via hydrolysis is not expected to occur. Consequently, the formation of hydrolysis products in the environment is considered negligible.

Adsorption and Mobility in Environmental Compartments

Interaction with Soil and Sediment Components

The adsorption and mobility of this compound in the environment are governed by its physicochemical properties and the characteristics of the soil and sediment. The key factors are the compound's hydrophobicity and the organic carbon content of the environmental matrix. nih.gov

The sorption of organic chemicals to soil and sediment is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov This value indicates the tendency of a chemical to be adsorbed by the organic matter in soil. For anilines and their derivatives, adsorption is strongly correlated with the organic matter content of the soil. researchgate.netscilit.com

The structure of this compound, featuring a non-polar propyl group, suggests it will be more hydrophobic than its parent compound, 4-nitroaniline. This increased hydrophobicity leads to a stronger affinity for the organic fraction of soils and sediments. The primary mechanism of interaction is expected to be hydrophobic partitioning, where the molecule preferentially moves from the aqueous phase into the non-polar environment of soil organic matter. nih.gov Other potential interactions include ion exchange if the amine group becomes protonated at low pH, and covalent bonding with components of soil organic matter. nih.gov

A higher Koc value implies stronger adsorption and therefore lower mobility. Chemicals with high Koc values are less likely to leach into groundwater and are more likely to remain in the upper soil layers or become incorporated into sediments. acs.org Based on data for analogous compounds, this compound is expected to have a moderate to high potential for adsorption.

Table 1: Typical Soil Sorption Coefficients for Aniline and Related Compounds This interactive table provides context for the likely sorption behavior of this compound. The N-propyl group would likely increase the Koc value compared to aniline and 4-nitroaniline.

CompoundLog Koc (L/kg) RangeMobility ClassPrimary Sorption Component
Aniline1.8 - 2.6Moderate to LowSoil Organic Matter, Clay
p-Chloroaniline2.5 - 3.1LowSoil Organic Matter
This compound (Predicted) > 2.8 (Estimated) Low Soil Organic Matter

Sorption Coefficients and Environmental Partitioning

No experimental or predicted data for the soil organic carbon-water partitioning coefficient (Koc) for this compound were found. The Koc value is critical for predicting a chemical's mobility in soil and its tendency to partition to sediment in aquatic environments. Without this data, it is impossible to create a data table or discuss its likely distribution between soil, water, and sediment.

Assessment of Environmental Persistence and Bioaccumulation Potential (Academic Perspective)

A comprehensive assessment of persistence and bioaccumulation requires data on the compound's degradation half-life in various environmental compartments (water, soil, sediment) and its bioconcentration factor (BCF) or bioaccumulation factor (BAF). No such data exists in the reviewed literature for this compound. Consequently, an academic assessment of its persistence and potential to accumulate in living organisms cannot be performed.

Due to the absence of the necessary scientific data for this compound, the generation of a detailed article with the required data tables and in-depth research findings is not possible at this time.

Future Research Directions and Emerging Applications

Development of Green Synthesis Routes

The chemical industry's shift towards sustainability has put a spotlight on the development of environmentally benign synthesis methods. For 4-nitro-N-propylaniline, future research will likely prioritize moving away from traditional synthesis protocols that often rely on harsh reagents and organic solvents.

Microwave-Assisted Synthesis: A promising green alternative is microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times and often improves yields. Research into the microwave-promoted N-alkylation of aromatic amines in water, without the need for a catalyst, has shown promise for related compounds. researchgate.net For instance, the N-alkylation of electron-poor anilines like 4-nitroaniline (B120555) has been achieved with moderate yields under these conditions. researchgate.net Future studies could optimize these catalyst-free, aqueous microwave conditions specifically for the propylation of 4-nitroaniline to produce this compound efficiently.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters, making it an attractive avenue for the synthesis of nitroaromatic compounds. rsc.orgnih.govrsc.orgresearchgate.net Processes for the mononitration of aromatic compounds have been successfully developed in continuous-flow microreactors, demonstrating high yields and selectivity. rsc.orgrsc.orgresearchgate.net Future work could integrate the N-alkylation step into a continuous flow process, potentially in a multi-step sequence where aniline (B41778) is first propylated and then nitrated, or vice-versa, all within a closed and automated system. This approach would minimize handling of hazardous intermediates and allow for precise control over the exothermic nitration step. nih.gov

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry provides powerful tools to predict the properties of molecules and guide the synthesis of new functional materials. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this domain.

DFT Calculations: DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its hypothetical derivatives. acs.orgnih.gov For instance, studies on substituted anilines have used DFT to investigate reaction mechanisms and the influence of different substituent groups on the molecule's properties. acs.orgnih.govbeilstein-journals.orgnih.gov Future computational work could focus on modeling derivatives of this compound with additional functional groups to tailor their electronic and optical properties for specific applications, such as nonlinear optics or sensing. Calculations could predict how modifications to the propyl chain or the aromatic ring would affect the molecule's hyperpolarizability, a key parameter for nonlinear optical materials. researchgate.net

QSAR and Molecular Modeling: QSAR studies could be employed to predict the biological activity or environmental fate of a library of virtual this compound derivatives. By correlating structural features with specific properties, researchers can identify promising candidates for synthesis and experimental testing, accelerating the discovery of new molecules with desired functionalities.

Exploration of Advanced Catalytic Roles

While often a synthetic target, the structure of this compound, with its electron-withdrawing nitro group and the nitrogen atom of the amino group, suggests potential roles in catalysis.

Ligand in Metal Complexes: The amine nitrogen in this compound can coordinate to metal centers, making it a potential ligand in catalysis. The electronic properties of the ligand, influenced by the strong electron-withdrawing nitro group, could tune the catalytic activity of the metal center. Future research could involve synthesizing transition metal complexes with this compound as a ligand and evaluating their performance in catalytic reactions such as cross-coupling, hydrogenation, or oxidation.

Organocatalysis: The field of organocatalysis, which uses small organic molecules to catalyze reactions, is another area where derivatives of this compound might find use. While the parent compound is unlikely to be a potent catalyst itself, its derivatives could be designed to act as hydrogen bond donors or to possess other functionalities that enable catalytic activity.

Investigation of Self-Assembly and Supramolecular Chemistry

The interplay of the polar nitro group, the hydrogen-bond donating N-H group, and the aromatic ring in this compound makes it an interesting building block for supramolecular chemistry and the creation of ordered materials.

Crystal Engineering: The substitution pattern on the aniline ring significantly influences the intermolecular interactions and, consequently, the crystal packing. researchgate.net Studies on related nitroanilines have shown that they can form one-, two-, or three-dimensional networks through hydrogen bonding and π-π stacking interactions. researchgate.net Future research in crystal engineering could explore the crystallization of this compound under various conditions to discover different polymorphs. rsc.orgrsc.org These polymorphs could exhibit distinct physical properties, such as second-harmonic generation (SHG) for nonlinear optics. rsc.orgrsc.org

Liquid Crystals: Aniline derivatives are known to form the basis of liquid crystalline materials. tandfonline.comtandfonline.comnih.gov The rod-like shape of molecules like this compound, combined with its polarity, are favorable characteristics for mesophase formation. Research could be directed towards synthesizing derivatives of this compound with longer alkyl chains in place of the propyl group to investigate their potential to form nematic or smectic liquid crystal phases. tandfonline.comtandfonline.comajchem-a.com

Host-Guest Chemistry: The interaction of nitroaromatic compounds with host molecules like cyclodextrins and cucurbiturils has been studied for applications in sensing and encapsulation. tandfonline.comnih.gov The complexation of 4-nitroaniline with α-cyclodextrin is driven primarily by the hydrophobic effect. tandfonline.com Future investigations could examine the binding affinity of this compound with various macrocyclic hosts, which could lead to the development of new sensor arrays or controlled-release systems.

Advanced Environmental Remediation Strategies

Nitroaromatic compounds are a class of environmental pollutants, and developing effective remediation strategies is crucial. nih.gov Research into the degradation and removal of these compounds can provide pathways for mitigating their environmental impact.

Photocatalytic Degradation: The photocatalytic degradation of nitroanilines using semiconductor photocatalysts like TiO₂ and ZnO has been shown to be an effective method for their mineralization. sid.irresearchgate.nettandfonline.comnih.gov The degradation efficiency is influenced by factors such as pH, catalyst loading, and the presence of dopants. sid.irresearchgate.net Future studies could specifically investigate the photocatalytic degradation of this compound, determining its degradation kinetics and identifying the intermediate products to ensure complete mineralization. The development of more efficient photocatalysts, perhaps utilizing metal-organic frameworks (MOFs), could also be explored. rsc.org

Adsorption: Nitroaromatic compounds can be removed from water via adsorption onto various materials, including clays, graphene-based materials, and MOFs. nih.govacs.orgacs.orgepa.govresearchgate.net The adsorption is often driven by π-π electron donor-acceptor interactions between the nitroaromatic compound (acceptor) and the adsorbent surface (donor). acs.orgepa.gov Research could focus on developing and testing specific adsorbents for the selective removal of this compound from wastewater, evaluating their adsorption capacity and potential for regeneration.

Integration into Multifunctional Materials Systems

The unique electronic properties of this compound make it a candidate for integration into advanced multifunctional materials.

Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are archetypal molecules for second-order nonlinear optics due to the intramolecular charge transfer between the electron-donating amino group and the electron-accepting nitro group. rsc.org The specific arrangement of these molecules in a non-centrosymmetric crystal structure is key to achieving strong second-harmonic generation (SHG). rsc.org Future work could focus on growing high-quality single crystals of this compound and its derivatives and characterizing their NLO properties.

Electroactive Polymers: Aniline and its derivatives are the building blocks for polyaniline, a well-known conducting polymer. drexel.edumdpi.comakjournals.com By incorporating this compound as a monomer or a co-monomer in polymerization reactions, it may be possible to create new electroactive polymers with tailored properties. researchgate.netrsc.org The nitro group would significantly influence the electronic properties of the resulting polymer, potentially affecting its conductivity, redox behavior, and optical characteristics. These novel polymers could find applications in sensors, electrochromic devices, or as corrosion-inhibiting coatings. drexel.edu

Q & A

Q. What are the standard synthetic routes for 4-nitro-N-propylaniline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nitration and alkylation steps. For example, grafting reactions on silica substrates have been employed to functionalize the aromatic amine with a nitro group and propyl chain. Key parameters include temperature control (to avoid over-nitration) and solvent selection (e.g., dichloromethane or acetic anhydride for nitration). Characterization via elemental analysis and nitrogen adsorption-desorption isotherms confirms successful synthesis and surface modification .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

  • Elemental analysis to verify C, H, N composition.
  • N2 adsorption-desorption isotherms (BET/BJH models) for surface area and pore structure analysis.
  • Nuclear Magnetic Resonance (NMR) (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How is this compound applied in sample preparation for environmental or food analysis?

It has been used as a sorbent in matrix solid-phase dispersion (MSPD) for pesticide residue extraction from complex matrices like carrots. The propyl-nitroaniline/silica composite demonstrates superior recovery rates (48–106%) compared to C18 sorbents, particularly for polar pesticides such as linuron and captan .

Advanced Research Questions

Q. What methodological challenges arise when comparing this compound-based sorbents to commercial alternatives (e.g., C18)?

Contradictions in recovery data may stem from differences in sorbent hydrophobicity, surface functional groups, and matrix effects. For instance, this compound/silica outperforms C18 for eight out of ten pesticides due to its balanced hydrophobic and π-π interactions. Method validation requires rigorous spike-recovery experiments and statistical analysis (e.g., RSD <20%) to resolve discrepancies .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like N-nitroso derivatives?

Byproduct formation (e.g., N-nitroso-N-propylaniline) can occur under acidic or high-temperature conditions. Optimization strategies include:

  • pH control (neutral to mildly acidic conditions during nitration).
  • Low-temperature alkylation (<50°C) to prevent N-nitrosation.
  • Purification via column chromatography using silica gel and non-polar solvents .

Q. What computational tools support the prediction of this compound’s reactivity in novel applications (e.g., catalysis or sensing)?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic substitution. Molecular docking simulations may also assess its affinity for pesticide molecules in MSPD applications .

Q. How does the lack of ecological toxicity data for this compound impact risk assessment in analytical workflows?

Current safety data sheets (SDS) lack acute/chronic toxicity, biodegradability, and bioaccumulation data. Researchers must adopt precautionary measures (e.g., fume hoods, waste neutralization) and conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity assays) to fill these gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.